N-Hydroxyaprobarbitone
Description
N-Hydroxyaprobarbitone is a barbiturate derivative, structurally related to phenobarbital and other central nervous system depressants. Barbiturates generally act as GABA receptor agonists, but hydroxylation can influence solubility, bioavailability, and toxicity profiles .
Properties
CAS No. |
67035-24-9 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-hydroxy-5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H14N2O4/c1-4-5-10(6(2)3)7(13)11-9(15)12(16)8(10)14/h4,6,16H,1,5H2,2-3H3,(H,11,13,15) |
InChI Key |
BUNVOVXVKYZBAN-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)N(C1=O)O)CC=C |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)N(C1=O)O)CC=C |
Synonyms |
N-hydroxyaprobarbitone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenobarbital
Phenobarbital, a well-studied barbiturate, shares a core structure with N-Hydroxyaprobarbitone but lacks the hydroxyl group on the nitrogen atom. Key differences include:
- Solubility: Phenobarbital exhibits variable solubility depending on pH. At pH 13.0, its solubility is reported as 13.0 gmZP<.4, whereas this compound’s hydroxyl group likely enhances hydrophilicity, though direct data are unavailable .
N-Hydroxyoctanamide
Its molecular formula (C8H17NO2) and lack of aromatic rings contrast with this compound’s fused cyclic structure. Notably, N-Hydroxyoctanamide is classified as non-PBT/vPvB (persistent, bioaccumulative, or toxic), suggesting that hydroxylation may mitigate environmental risks in some contexts .
Other Hydroxylated Compounds
lists compounds like 1-H30npoIHJIaMHHO-3-(1-HaΦToKcH)-2-IpOIaHOJIa rHJpOxJIOpHI (ID 1392) and 2-(N-H301Ip01INJIaMHHO)-6-xJIOp-4-(N-3THJIaMHH0)-1,3,5-TpHa3HH (ID 1393), which feature hydroxyl or hydroxylated amine groups. These compounds highlight trends in hydroxylation’s role in altering reactivity and biological activity, though direct comparisons to this compound remain speculative due to structural dissimilarities .
Pharmacokinetic and Toxicity Data
Table 1: Comparative Data for Selected Compounds
Key Findings :
- Hydroxylated barbiturates like this compound may exhibit lower lipophilicity than phenobarbital, reducing blood-brain barrier penetration and sedative effects.
- The P<.0005+ significance level for phenobarbital’s liver toxicity underscores the need for comparative studies on this compound’s hepatotoxicity .
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